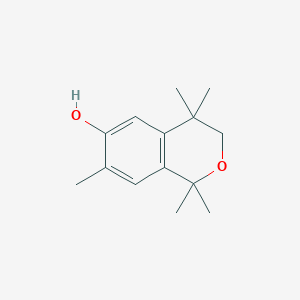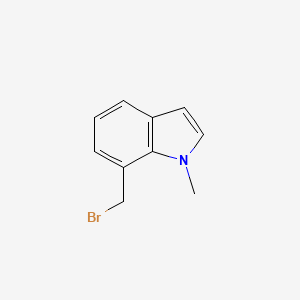
3-(2-Chloropropyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloropropyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropropyl)quinazolin-4(3H)-one typically involves the reaction of 2-chloropropylamine with anthranilic acid derivatives under specific conditions. One common method includes the cyclization of 2-chloropropyl anthranilate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the 2-chloropropyl group can be substituted with other nucleophiles, leading to a variety of substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions or with the aid of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of substituted quinazolinones with different functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Quinazolinone derivatives, including 3-(2-Chloropropyl)quinazolin-4(3H)-one, have shown promise as therapeutic agents for treating diseases such as cancer, inflammation, and microbial infections.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Chloropropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: A parent compound with a similar core structure but lacking the 2-chloropropyl group.
2-Methylquinazolin-4(3H)-one: A derivative with a methyl group instead of the 2-chloropropyl group.
6-Chloroquinazolin-4(3H)-one: A compound with a chlorine atom at the 6-position instead of the 2-position.
Uniqueness
3-(2-Chloropropyl)quinazolin-4(3H)-one is unique due to the presence of the 2-chloropropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent and provide opportunities for further functionalization and derivatization.
Properties
Molecular Formula |
C11H11ClN2O |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
3-(2-chloropropyl)quinazolin-4-one |
InChI |
InChI=1S/C11H11ClN2O/c1-8(12)6-14-7-13-10-5-3-2-4-9(10)11(14)15/h2-5,7-8H,6H2,1H3 |
InChI Key |
PYCUVMRSRZKYOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC2=CC=CC=C2C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione](/img/structure/B11885772.png)
![N-[(Trimethylsilyl)methyl]benzenecarbothioamide](/img/structure/B11885775.png)










